Methyl 2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate-'cis major
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Overview
Description
Methyl 2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate-'cis major is a chemical compound known for its unique molecular structure and properties. It is an ester derivative of cyclopropane carboxylic acid, characterized by the presence of a trichloroethyl group. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate-'cis major typically involves the reaction of 2,2-dimethyl-3-(2,2,2-trichloroethyl)cyclopropanecarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate-'cis major undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives .
Scientific Research Applications
Methyl 2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate-'cis major has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate-'cis major involves its interaction with specific molecular targets. The trichloroethyl group plays a crucial role in its reactivity, enabling it to participate in various chemical transformations. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate: Known for its use in organic synthesis and as a precursor in the production of insecticides.
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-: Utilized in the synthesis of various organic compounds and as an intermediate in chemical reactions.
Uniqueness
Methyl 2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate-'cis major is unique due to the presence of the trichloroethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where such characteristics are desired .
Properties
Molecular Formula |
C9H13Cl3O2 |
---|---|
Molecular Weight |
259.6 g/mol |
IUPAC Name |
methyl 2,2-dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H13Cl3O2/c1-8(2)5(4-9(10,11)12)6(8)7(13)14-3/h5-6H,4H2,1-3H3 |
InChI Key |
YCUDCHKDRGFXPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)OC)CC(Cl)(Cl)Cl)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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